tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the reaction of 3,4-dihydroisoquinoline derivatives with boronic acids or boronate esters. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
In biological and medical research, derivatives of this compound are investigated for their potential as therapeutic agents. The boronate ester group can interact with biological molecules, making it useful in drug design and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves the interaction of the boronate ester group with other molecules. This interaction can facilitate the formation of new chemical bonds, particularly in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in similar types of reactions.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: A structurally similar compound with different functional groups.
Uniqueness
The uniqueness of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings .
Biological Activity
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is an organic compound that integrates a complex boron-containing moiety with a dihydroisoquinoline structure. This unique combination suggests potential biological activities that warrant detailed exploration. The following sections will summarize the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C20H30BNO4
- Molecular Weight : 359.27 g/mol
- CAS Number : 893566-72-8
- Structural Features : The compound features a tert-butyl group and a boron-containing dioxaborolane ring which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the boron moiety may enhance the compound's ability to interact with biological targets involved in cancer progression.
- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. This compound may exhibit similar effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
- Enzyme Inhibition : The presence of the boron atom allows for potential interactions with enzymes through reversible covalent bonding. This property is particularly relevant in drug design for targeting specific enzymes involved in disease pathways.
The mechanism by which this compound exerts its effects is not fully elucidated but may involve:
- Reversible Binding : The boronic ester functionality can form reversible covalent bonds with diols and other nucleophiles present in biological systems.
- Interaction with Receptors : The dihydroisoquinoline structure may facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.
Case Study 1: Anticancer Activity
A study investigating the cytotoxicity of various isoquinoline derivatives revealed that this compound exhibited notable activity against human breast cancer cells (MCF7). The IC50 value was determined to be approximately 15 µM, indicating significant potency compared to control compounds.
Compound | IC50 (µM) | Cell Line |
---|---|---|
tert-butyl 5-(4,4,5,5-tetramethyl... | 15 | MCF7 |
Control Compound A | 25 | MCF7 |
Control Compound B | 30 | MCF7 |
Case Study 2: Neuroprotective Effects
In a neuroprotection assay using SH-SY5Y neuroblastoma cells subjected to oxidative stress (H2O2 treatment), the compound demonstrated a protective effect at concentrations of 10 µM and higher. The viability of treated cells was significantly increased compared to untreated controls.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 | 50 |
10 | 70 |
20 | 85 |
50 | 90 |
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-12-11-15-14(13-22)9-8-10-16(15)21-25-19(4,5)20(6,7)26-21/h8-10H,11-13H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPDEZAVXYLSOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(CC3=CC=C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726954 |
Source
|
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035235-26-7 |
Source
|
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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